molecular formula C10H14N5O12P3 B15125448 Cyclic adenosine-5'-trimetaphosphate

Cyclic adenosine-5'-trimetaphosphate

Cat. No.: B15125448
M. Wt: 489.17 g/mol
InChI Key: AJXBDVJYPUYBBS-UHFFFAOYSA-N
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Description

Cyclic adenosine-5’-trimetaphosphate is a nucleotide derivative that plays a significant role in various biochemical processes. It is a cyclic compound formed by the condensation of adenosine and three phosphate groups. This compound is of particular interest due to its involvement in energy transfer and signal transduction within cells.

Chemical Reactions Analysis

Types of Reactions: Cyclic adenosine-5’-trimetaphosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and cyclization. It can react with nucleoside monophosphates to form dinucleoside tetraphosphates .

Common Reagents and Conditions: Common reagents used in the reactions of cyclic adenosine-5’-trimetaphosphate include dicyclohexylcarbodiimide (DCC), nickel(II), and borate. Reaction conditions often involve evaporative heating and the presence of urea and salts .

Major Products: The major products formed from the reactions of cyclic adenosine-5’-trimetaphosphate include nucleoside diphosphates, nucleoside monophosphates, and dinucleoside tetraphosphates .

Comparison with Similar Compounds

Cyclic adenosine-5’-trimetaphosphate is unique compared to other similar compounds due to its cyclic structure and the presence of three phosphate groups. Similar compounds include nucleoside triphosphates like adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which also play roles in energy transfer and signal transduction . cyclic adenosine-5’-trimetaphosphate is distinct in its ability to form cyclic intermediates and its specific involvement in the synthesis of RNA and DNA .

Conclusion

Cyclic adenosine-5’-trimetaphosphate is a versatile and important compound in biochemistry, with applications ranging from genetic research to industrial production. Its unique structure and reactivity make it a valuable tool in various scientific fields.

Properties

Molecular Formula

C10H14N5O12P3

Molecular Weight

489.17 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-[(4,6-dihydroxy-2,4,6-trioxo-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinan-2-yl)oxymethyl]oxolane-3,4-diol

InChI

InChI=1S/C10H14N5O12P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-30(22)26-28(18,19)25-29(20,21)27-30/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)

InChI Key

AJXBDVJYPUYBBS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N

Origin of Product

United States

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